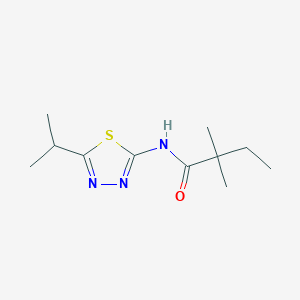
3-allyl-8-methoxy-2-methyl-4-quinolinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-8-methoxy-2-methyl-4-quinolinethiol is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. The compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases. The compound has also been shown to have neuroprotective effects, which is beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage of the compound is its ease of synthesis. The compound can be synthesized using simple laboratory techniques. One of the limitations of the compound is its low solubility in water. This can make it difficult to administer the compound in vivo.
Orientations Futures
There are several future directions for the study of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. One direction is the study of the compound's potential as an anticancer agent. The compound has shown promising results in the treatment of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the study of the compound's potential as an anti-inflammatory agent. The compound has been shown to have anti-inflammatory properties, and further studies are needed to determine its mechanism of action. Finally, the compound's potential as a neuroprotective agent should be further investigated. The compound has been shown to have neuroprotective effects, and further studies are needed to determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol involves the reaction of 2-methyl-4-chloroquinoline with allyl mercaptan and sodium methoxide. This reaction results in the formation of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. The purity of the compound is ensured by recrystallization.
Applications De Recherche Scientifique
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-4-6-10-9(2)15-13-11(14(10)17)7-5-8-12(13)16-3/h4-5,7-8H,1,6H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKZWPXEYHGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
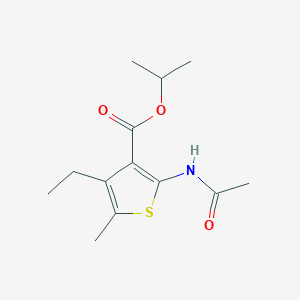

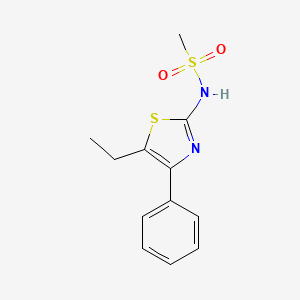
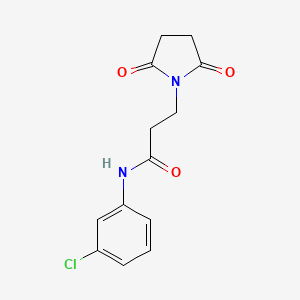
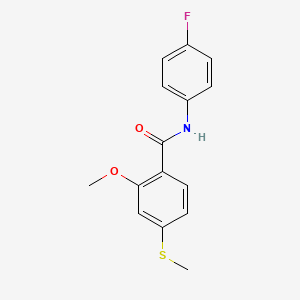

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)

